REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[N:7]([O])[C:6]([CH3:10])([CH3:9])[CH2:5][CH:4]([OH:11])[CH2:3]1.[CH:13]1([C:16](O)=[O:17])[CH2:15][CH2:14]1.C1CCC(N=C=NC2CCCCC2)CC1.C(OCC)(=[O:36])C>CN(C1C=CN=CC=1)C.ClCCl.CCCCCC>[OH:36][N:7]1[C:2]([CH3:12])([CH3:1])[CH2:3][CH:4]([O:11][C:16]([CH:13]2[CH2:15][CH2:14]2)=[O:17])[CH2:5][C:6]1([CH3:10])[CH3:9] |^1:4|
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC(N1[O])(C)C)O)C
|
Name
|
|
Quantity
|
0.946 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)O
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
0.001 mmol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
( 94.1 )
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered over celite
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was isolated by silica gel column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ON1C(CC(CC1(C)C)OC(=O)C1CC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |